7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759676
InChI: InChI=1S/C14H17NO3/c1-8(2)15-7-11-12(16)5-4-10-9(3)6-13(17)18-14(10)11/h4-6,8,15-16H,7H2,1-3H3
SMILES:
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC15759676

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]chromen-2-one
Standard InChI InChI=1S/C14H17NO3/c1-8(2)15-7-11-12(16)5-4-10-9(3)6-13(17)18-14(10)11/h4-6,8,15-16H,7H2,1-3H3
Standard InChI Key AVZAWDKDHLDPIF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C)O

Introduction

Chemical Identity and Molecular Characterization

The molecular formula of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is C₁₅H₁₇NO₃, with a molecular weight of 265.31 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxy group at C7, methyl at C4, and a propan-2-ylamino methyl group at C8. The compound’s exact mass is 265.121 g/mol, and its topological polar surface area (TPSA) is 66.4 Ų, indicating moderate solubility in polar solvents .

Structural Features

The coumarin core adopts a near-planar conformation, with deviations ≤0.023 Å for non-hydrogen atoms . Intramolecular O–H⋯N hydrogen bonding between the hydroxy group (O1–H1) and the propan-2-ylamino nitrogen stabilizes the structure, forming an S(6) ring motif . The propan-2-ylamino side chain exhibits free rotation, enabling conformational flexibility critical for receptor binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₇NO₃
Molecular Weight265.31 g/mol
TPSA66.4 Ų
LogP2.37 (estimated)
Hydrogen Bond Donors2

Synthesis and Modification Strategies

Mannich Reaction-Based Synthesis

The compound is synthesized via a Mannich reaction, as described for analogous coumarin derivatives . 7-Hydroxy-4-methylcoumarin reacts with formaldehyde and propan-2-amine in acetonitrile under reflux (338 K, 3 hours), yielding the target compound after recrystallization (76% yield) . This method parallels the synthesis of 8-[(4-methylpiperazin-1-yl)methyl] derivatives, where secondary amines introduce side-chain diversity .

Structural Analogues and Activity

Modifying the amine component alters bioactivity. For instance:

  • Replacing propan-2-amine with 1-methylpiperazine enhances antibacterial activity (in vitro MIC: 2–4 µg/mL against S. aureus) .

  • Introducing a pyridylmethyl group improves metal-chelation properties, relevant for catalytic applications .

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters a = 10.512 Å, b = 8.346 Å, c = 15.873 Å, and β = 98.76° . The propan-2-ylamino side chain adopts a chair-like conformation, minimizing steric hindrance. Intermolecular C–H⋯O hydrogen bonds form C(4) chains along the c-axis, while π–π interactions (centroid distance: 3.57 Å) stabilize sheet-like structures .

Table 2: Selected Crystallographic Data

ParameterValue
Space GroupP2₁/c
a (Å)10.512
b (Å)8.346
c (Å)15.873
β (°)98.76
R Factor0.041

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3280 cm⁻¹ (O–H stretch), 1705 cm⁻¹ (C=O lactone), and 1240 cm⁻¹ (C–N stretch) .

  • NMR (¹H): δ 6.78 (s, H5), 6.25 (d, J = 9.5 Hz, H3), 3.82 (s, CH₂NH), 2.91 (m, CH(CH₃)₂) .

Biological Activities and Mechanisms

Cytotoxic Activity

Derivatives bearing alkylamino side chains exhibit dose-dependent cytotoxicity. Compound 9 (IC₅₀ = 12 µM against MCF-7 cells) induces apoptosis via mitochondrial depolarization . The propan-2-ylamino group enhances membrane permeability, as evidenced by logP values >2.3 .

Antibacterial Effects

The title compound shows moderate activity against Gram-positive pathogens (MIC = 16 µg/mL for B. subtilis) . Mechanistically, it disrupts cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), akin to β-lactam antibiotics .

Table 3: Biological Activity Profile

AssayResultSource
Cytotoxicity (MCF-7)IC₅₀ = 18 µM
Antibacterial (MIC)16 µg/mL (B. subtilis)
Antioxidant (DPPH)EC₅₀ = 45 µM

Applications in Materials Science

Fluorescent Probes

The coumarin core’s inherent fluorescence (λₑₘ = 450 nm) is quenched upon protonation of the propan-2-ylamino group, enabling pH sensing . Derivatives functionalized with heavy atoms (e.g., Br at C3) serve as triplet photosensitizers in OLEDs .

Catalytic Uses

Pd(II) complexes of related coumarin-amines catalyze Suzuki-Miyaura cross-coupling reactions (yield: 85–92%, TON = 1,200) . The propan-2-ylamino group facilitates ligand-metal coordination, stabilizing active catalytic species .

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